![molecular formula C16H12ClN5OS B2534387 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide CAS No. 1226434-07-6](/img/structure/B2534387.png)
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H12ClN5OS and its molecular weight is 357.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Properties
- The study of similar compounds involves analyzing their crystal structures, such as the planarity of the hydrazinecarboxamide unit and the dihedral angles between different groups within the molecule. This type of research provides insights into the molecular geometry and potential interactions of these compounds (Kant, Gupta, Kapoor, Shripanavar, & Banerjee, 2012).
Synthetic Methodologies
- Research in this area includes the development of new synthetic routes for similar compounds. For instance, studies have detailed the processes for synthesizing derivatives of pyrazole carboxamides through various chemical reactions and the subsequent analysis of their structure using spectroscopy techniques (Ochi & Miyasaka, 1983).
Biological Activities
- A significant area of research involves evaluating the biological activities of these compounds. For example, studies have investigated their potential as antimicrobial agents, examining their effectiveness against various bacterial and fungal strains. Additionally, their roles in inhibiting photosynthetic electron transport have been explored (Doležal et al., 2010).
Anticancer and Antitumor Activities
- Some studies focus on the potential anticancer and antitumor activities of similar compounds. They assess the cytotoxic effects on various cancer cell lines and analyze the structure-activity relationships to understand how different molecular modifications impact their biological efficacy (Hassan, Hafez, & Osman, 2014).
Molecular Docking Studies
- Research in this area involves using computational methods like molecular docking to predict how these compounds interact with biological targets, providing insights into their potential therapeutic applications (Patil et al., 2021).
Mechanism of Action
Target of action
Compounds with similar structures, such as pyrazoles and pyrazolines, have been found to interact with a variety of biological targets, including enzymes like acetylcholinesterase , and cellular structures like mitochondria . These targets play crucial roles in various biological processes, including nerve signal transmission and cellular respiration.
Mode of action
The interaction of these compounds with their targets can lead to changes in the target’s function. For example, inhibition of acetylcholinesterase can disrupt normal nerve signal transmission , and inhibition of mitochondrial respiration can affect energy production within cells .
Biochemical pathways
The disruption of these targets can affect various biochemical pathways. For instance, inhibition of acetylcholinesterase can affect the cholinergic nervous system , and disruption of mitochondrial respiration can impact various metabolic pathways .
Result of action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. For compounds that inhibit acetylcholinesterase, this could result in changes in nerve signal transmission . For compounds that inhibit mitochondrial respiration, this could lead to changes in cellular energy production .
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5OS/c17-10-2-1-3-11(6-10)22-15(12-8-24-9-14(12)21-22)20-16(23)13-7-18-4-5-19-13/h1-7H,8-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGYRYOOKLUSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

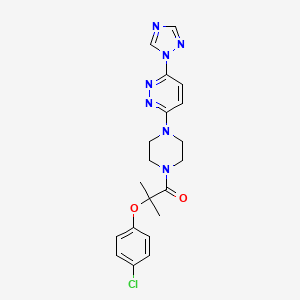
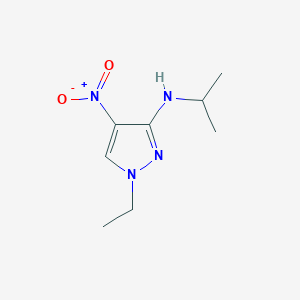
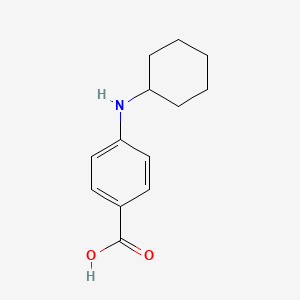
![(4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2534311.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide](/img/structure/B2534313.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2534315.png)
![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)
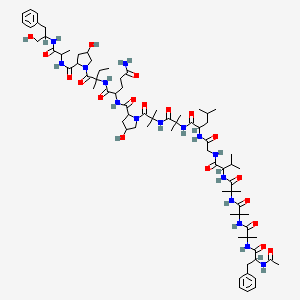
![[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B2534320.png)
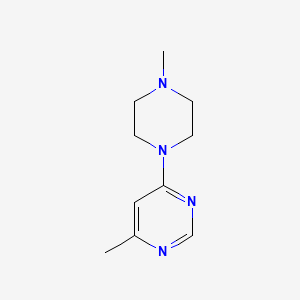
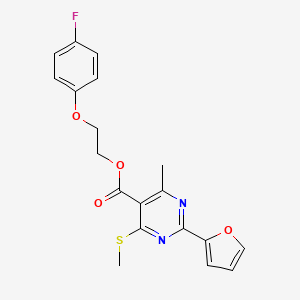

![(6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B2534325.png)
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2534326.png)